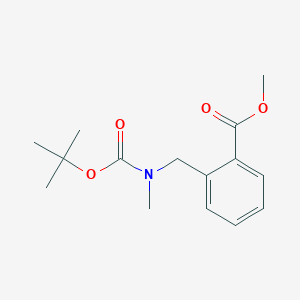

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:

Formation of the tert-butoxycarbonyl-protected amine: This is achieved by reacting tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine.

Esterification: The protected amine is then reacted with methyl 2-bromobenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Hydrolysis: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.

Reduction: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its ester and amine functionalities.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity as an ester and a protected amine. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)acetate): Similar structure but with an acetate group instead of a benzoate group.

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)propanoate): Similar structure but with a propanoate group instead of a benzoate group.

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)butanoate): Similar structure but with a butanoate group instead of a benzoate group.

Uniqueness

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to the presence of the benzoate group, which imparts distinct reactivity and properties compared to its acetate, propanoate, and butanoate analogs. The benzoate group can participate in aromatic substitution reactions, providing additional synthetic versatility.

Biologische Aktivität

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS No. 1823500-47-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, along with data tables summarizing key studies.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected amines. The Boc group is often used to protect the amine during chemical reactions due to its stability under various conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoate compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | <0.03125 | Staphylococcus aureus (MRSA) |

| Compound B | 1-4 | Escherichia coli |

| This compound | TBD | TBD |

Note: Specific MIC values for this compound are yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that modifications in the molecular structure can lead to varying degrees of cytotoxic effects.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | TBD | Potential for further study |

| A549 | TBD | Indicates selective toxicity |

The proposed mechanism of action for compounds like this compound involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Inhibition of these enzymes can lead to cell death in susceptible bacteria.

Case Studies

-

Study on Antibacterial Activity :

A recent study evaluated a series of benzoate derivatives, including those structurally related to this compound. The results demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 µg/mL against Gram-positive bacteria to higher values against Gram-negative strains . -

Cytotoxicity Evaluation :

In vitro studies assessed the cytotoxic effects on human cancer cell lines such as HeLa and A549. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting a potential pathway for developing anticancer agents .

Eigenschaften

Molekularformel |

C15H21NO4 |

|---|---|

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

methyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-8-6-7-9-12(11)13(17)19-5/h6-9H,10H2,1-5H3 |

InChI-Schlüssel |

ZQMCCYQHWYEVLB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.